

# CH7233163: A Comprehensive Target Selectivity Profile and Technical Guide

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## Compound of Interest

Compound Name: CH7233163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of **CH7233163**, a potent, noncovalent, and ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

## Executive Summary

**CH7233163** is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to third-generation inhibitors like osimertinib.[1][2] The primary mechanism of acquired resistance to osimertinib is the C797S mutation in the EGFR kinase domain.[3] **CH7233163** demonstrates high potency against EGFR harboring the triple mutation Del19/T790M/C797S, a key resistance mechanism in non-small cell lung cancer (NSCLC).[1][2][4][5][6] This document summarizes the inhibitory activity of **CH7233163** against various EGFR mutants and its broader kinome selectivity, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

## Target Selectivity Profile

The selectivity of **CH7233163** has been characterized through both biochemical and cellular assays, demonstrating a strong preference for mutant forms of EGFR over the wild-type (WT) protein.

## Biochemical Inhibitory Activity

**CH7233163** exhibits sub-nanomolar potency against the clinically relevant osimertinib-resistant EGFR triple mutations.[1][5][6] Its inhibitory activity against a panel of EGFR mutations is summarized in the table below.

| Target                 | IC50 (nmol/L) | Assay Type                           |
|------------------------|---------------|--------------------------------------|
| EGFR-Del19/T790M/C797S | 0.28[1][5]    | TR-FRET-based cell-free kinase assay |
| EGFR-L858R/T790M/C797S | 0.25[6]       | TR-FRET-based cell-free kinase assay |
| EGFR-Del19             | 0.41          | TR-FRET-based cell-free kinase assay |
| EGFR-L858R             | 0.31          | TR-FRET-based cell-free kinase assay |
| EGFR-Del19/T790M       | 0.17          | TR-FRET-based cell-free kinase assay |
| EGFR-L858R/T790M       | 0.21          | TR-FRET-based cell-free kinase assay |
| EGFR-WT                | 1.8           | TR-FRET-based cell-free kinase assay |

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

## Cellular Antiproliferative Activity

The potent biochemical activity of **CH7233163** translates to effective inhibition of proliferation in engineered cell lines expressing mutant EGFR.

| Cell Line                | EGFR Status       | IC50 (nmol/L) |
|--------------------------|-------------------|---------------|
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[1][7]      |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[6]         |
| A431                     | EGFR-WT           | 1200[1]       |

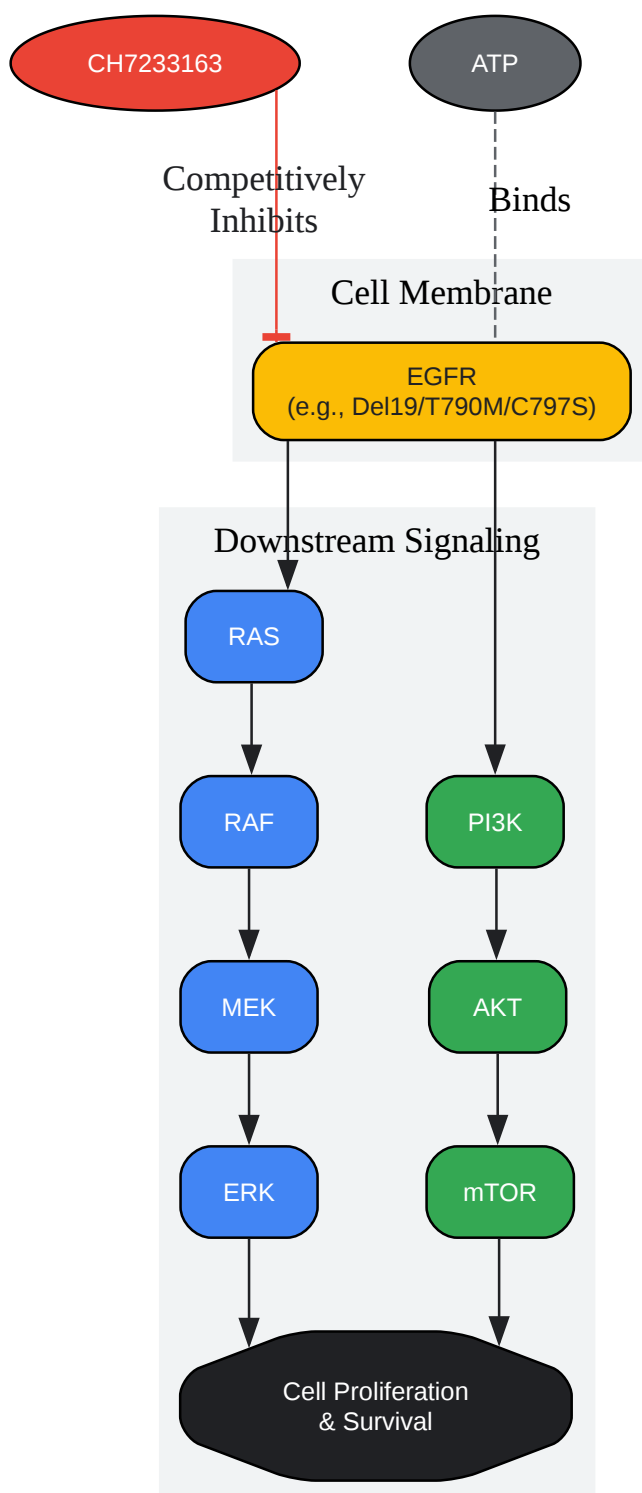
Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

## Kinome-wide Selectivity

A KINOMEScan profiling of **CH7233163** at a concentration of 100 nmol/L against a panel of 468 kinases demonstrated a high degree of selectivity for EGFR.[1][3] The results from the KINOMEScan analysis indicate that **CH7233163** is a highly selective inhibitor, with minimal off-target activity at this concentration, reinforcing its targeted mechanism of action.[1]

## Mechanism of Action and Signaling Pathway

**CH7233163** functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][3][4][8] Crystal structure analysis has revealed that it binds to the  $\alpha$ C-helix-in conformation of EGFR, a feature that contributes to its high potency and mutant selectivity.[1][2][3][6][8] By blocking the ATP-binding site, **CH7233163** prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5]



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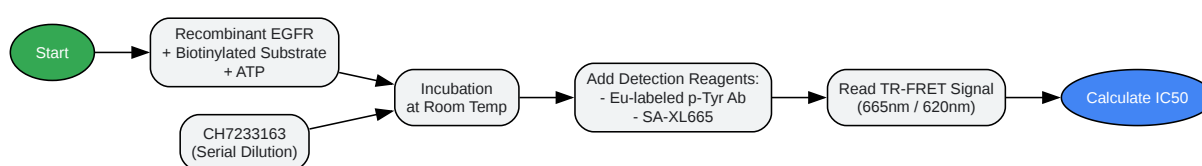
Caption: EGFR signaling pathway and the inhibitory action of **CH7233163**.

## Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of **CH7233163**.

### TR-FRET-based EGFR Biochemical Assay

This assay quantifies the inhibitory activity of compounds against recombinant EGFR kinase domains in a cell-free system.



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Caption: Workflow for the TR-FRET-based EGFR biochemical assay.

#### Methodology:

- **Reaction Setup:** Recombinant EGFR kinase (e.g., Del19/T790M/C797S) is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.
- **Compound Addition:** Serial dilutions of **CH7233163** are added to the reaction mixture.
- **Kinase Reaction:** The reaction is allowed to proceed, leading to the phosphorylation of the biotinylated substrate.
- **Detection:** The reaction is stopped, and detection reagents are added. These typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665).
- **Signal Measurement:** If the substrate is phosphorylated, the Eu-labeled antibody binds. The proximity of the Eu donor to the XL665 acceptor (bound to the biotinylated substrate via

streptavidin) results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

- Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3][6]

## Cell Viability Assay

This assay determines the effect of **CH7233163** on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding: Cells (e.g., NIH3T3 engineered to express EGFR mutants or A431 cells) are seeded in 96-well plates and allowed to adhere overnight.[7]
- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of **CH7233163**. [7]
- Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[7]
- Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity.[7]
- Data Analysis: Luminescence is read on a plate reader, and the data is normalized to untreated controls to calculate the percentage of inhibition. IC50 values are then determined from dose-response curves.

## Western Blotting

Western blotting is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in cells treated with **CH7233163**.

Methodology:

- Cell Treatment: Cells are treated with various concentrations of **CH7233163** for a defined period (e.g., 6 hours).[3]

- Lysis: Cells are washed and then lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g.,  $\beta$ -actin) is also probed.
- Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The results demonstrate a dose-dependent inhibition of EGFR phosphorylation and downstream signaling by **CH7233163**.<sup>[1][6][7]</sup>

## Conclusion

**CH7233163** is a highly potent and selective fourth-generation EGFR inhibitor that effectively targets the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S mutations. Its ATP-competitive mechanism of action and high selectivity over wild-type EGFR and the broader kinome make it a promising candidate for the treatment of NSCLC that has developed resistance to third-generation TKIs. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound.

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